Methyl 2,2-dimethylundecanoate
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Overview
Description
Methyl 2,2-dimethylundecanoate: is an organic compound belonging to the ester family. It is characterized by a long carbon chain with a methyl group attached to the second carbon atom. This compound is often used in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethylundecanoate can be synthesized through esterification reactions. One common method involves the reaction of 2,2-dimethylundecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. These processes utilize large-scale reactors where the acid and methanol are continuously fed into the system, and the ester is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2-dimethylundecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2,2-dimethylundecanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with various alcohols.
Major Products:
Hydrolysis: 2,2-dimethylundecanoic acid and methanol.
Reduction: 2,2-dimethylundecanol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Methyl 2,2-dimethylundecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethylundecanoate primarily involves its ester linkage. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for its potential use in drug delivery, where the ester can be designed to release active pharmaceutical ingredients in a controlled manner.
Comparison with Similar Compounds
- Methyl 2,2-dimethylbutanoate
- Methyl 2,2-dimethylhexanoate
- Methyl 2,2-dimethyloctanoate
Comparison: Methyl 2,2-dimethylundecanoate is unique due to its longer carbon chain compared to similar compounds like methyl 2,2-dimethylbutanoate or methyl 2,2-dimethylhexanoate. This longer chain can influence its physical properties, such as boiling point and solubility, making it suitable for specific applications where longer chain esters are preferred.
Properties
IUPAC Name |
methyl 2,2-dimethylundecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-5-6-7-8-9-10-11-12-14(2,3)13(15)16-4/h5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPJANYYGUGXTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50757259 |
Source
|
Record name | Methyl 2,2-dimethylundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50757259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91526-36-2 |
Source
|
Record name | Methyl 2,2-dimethylundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50757259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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